molecular formula C15H18N2 B1663011 Pirlindole CAS No. 60762-57-4

Pirlindole

货号: B1663011
CAS 编号: 60762-57-4
分子量: 226.32 g/mol
InChI 键: IWVRVEIKCBFZNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

吡林多尔的合成涉及多个步骤。一种常用的方法从对甲苯肼盐酸盐与1,2-环己二酮的费歇尔吲哚合成开始,生成6-甲基-2,3,4,9-四氢咔唑-1-酮。该化合物与乙醇胺进行亚胺形成,然后用氧氯化磷进行卤化。 吲哚氮的分子内烷基化和用硼氢化钠还原亚胺完成了吡林多尔的合成 .

化学反应分析

Imine Formation

The intermediate 3 undergoes imine formation with ethanolamine (4 ), yielding an imine derivative (5 ). This step introduces a functional group critical for subsequent modifications .

Halogenation

Phosphorus oxychloride is used to halogenate the imine derivative (5 ), generating a chlorinated intermediate (6 ). This step sets up the molecule for intramolecular alkylation .

Intramolecular Alkylation

The chlorinated intermediate (6 ) undergoes intramolecular alkylation at the indole nitrogen, forming dehydrothis compound (7 ). This reaction creates the pyrazinocarbazole framework .

Reduction

The final step involves reduction of the imine group in 7 using sodium borohydride, yielding this compound (8 ) .

Key Reactions in Enantiomer Preparation

This compound contains a stereogenic center, necessitating enantiomer-specific synthesis.

Cyclization with Alkaline Agents

The preparation of enantiomers involves cyclization of intermediate VI using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions (e.g., molar ratios of NaH:intermediate:ethylene glycol ditosylate) critically influence yield and enantiomeric purity .

Hydrogenolysis

The hydrochloride salt of this compound is obtained via catalytic hydrogenolysis of intermediate VII using palladium on charcoal (Pd/C) under high hydrogen pressure (1.8–2.0 MPa). This step ensures complete reduction and salt formation .

Comparative Yield Analysis

Table 1 summarizes yields from cyclization reactions under varying molar ratios of reagents:

Molar Ratio (Alkaline Agent:Intermediate:Compound X)Yield (%)Reaction Conversion (%)
2.2:1:1.2-60
3:1:1.2-67
4:1:1.2-70
4:1:1.5-75
4:1:27699.6

Higher molar ratios of alkaline agents (e.g., 4:1:2) achieve near-complete reaction conversion and optimal yields .

Key Findings

  • Synthesis Efficiency : The cyclization step is sensitive to reagent ratios, with optimized conditions yielding up to 99.6% conversion .

  • Enantiomeric Purity : Hydrogenolysis ensures high enantiomeric purity (>99.5%) for the final hydrochloride salt .

  • Safety Protocols : Industrial processes must mitigate risks from NaH and DMF interactions, such as thermal runaway .

科学研究应用

Antidepressant Properties

Clinical Efficacy
Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with this compound compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .

Safety Profile
The safety profile of this compound is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .

Management of Fibromyalgia

Research has indicated that this compound may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that this compound can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .

Neuroprotective Effects in Multiple Sclerosis

Recent investigations have explored this compound's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that this compound significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .

Case Studies and Research Findings

StudyPopulationFindings
Double-blind RCT on MDD103 patients with MDDSignificant reduction in HDRS scores with this compound vs placebo; favorable safety profile .
Fibromyalgia StudyPatients with FMSSuggested benefits on pain management; no significant impairment on driving performance .
MS Animal ModelMOG-induced EAE miceThis compound improved clinical scores and protected against neuronal loss; not anti-inflammatory but neuroprotective .

作用机制

吡林多尔主要通过选择性和可逆地抑制单胺氧化酶A (MAO-A) 发挥作用。这种酶负责分解神经递质,如血清素、去甲肾上腺素和多巴胺。 通过抑制 MAO-A,吡林多尔会增加这些神经递质的水平,从而导致情绪升高并缓解抑郁症状 . 此外,它还具有抑制去甲肾上腺素和5-羟色胺再摄取的次要机制 .

相似化合物的比较

吡林多尔在结构和药理学上与米特林多尔和四吲哚有关 . 这些化合物共享作为单胺氧化酶A的可逆抑制剂的相似作用机制。 吡林多尔在其独特的化学结构和作为RIMA和血清素-去甲肾上腺素再摄取抑制剂 (SNRI) 的双重作用方面是独一无二的 .

类似化合物

生物活性

Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.

This compound's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:

  • Inhibition of norepinephrine reuptake
  • Inhibition of 5-hydroxytryptamine (serotonin) reuptake

Unlike traditional monoamine oxidase inhibitors (MAOIs), this compound does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .

Pharmacokinetics

  • Bioavailability : 20-30% due to extensive first-pass metabolism.
  • Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).
  • Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .

Depression Treatment

Numerous studies have evaluated this compound's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that this compound is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.

Key Findings from Meta-Analysis:

Study TypeNumber of TrialsParticipantsPrimary Outcome MeasuresResults
RCTs9776Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS)Comparable efficacy; significant improvement in anxiety (HARS)

The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .

Fibromyalgia Syndrome

This compound has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, this compound does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .

Safety Profile

This compound's safety profile has been evaluated across various studies:

  • Common Adverse Effects : Dry mouth, sleep disturbances.
  • Serious Adverse Events : None reported.
  • Cardiovascular Dynamics : No significant adverse effects noted .

Toxicological Studies

Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. This compound does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .

属性

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRVEIKCBFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16154-78-2 (hydrochloride)
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048230
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

60762-57-4
Record name Pirlindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60762-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlindole
Reactant of Route 2
Pirlindole
Reactant of Route 3
Pirlindole
Reactant of Route 4
Pirlindole
Reactant of Route 5
Pirlindole
Reactant of Route 6
Pirlindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。